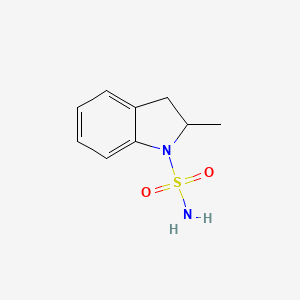

2-methyl-2,3-dihydro-1H-indole-1-sulfonamide

Übersicht

Beschreibung

“2-methyl-2,3-dihydro-1H-indole-1-sulfonamide” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their wide range of biological activities, including anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .

Synthesis Analysis

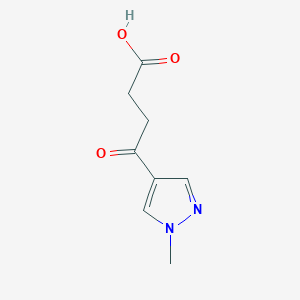

The synthesis of sulfonamide-based indole derivatives often starts with 1H-indole-2-carboxylic acid . The structure of the synthesized compounds is usually confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis

The molecular structure of “this compound” is based on the indole structure, but the 2-3 bond is saturated . The molecular weight of this compound is 212.27 .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

Carbonic Anhydrase Inhibitors as Drug Candidates

Various 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides, including derivatives related to 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide, have been synthesized and evaluated as inhibitors of mammalian carbonic anhydrases, which are critical for medicinal applications, such as targeting tumor-associated isoforms for cancer therapy (Güzel et al., 2008).

Potential in Treating Mycobacterial Infections

These compounds have demonstrated excellent inhibitory activity against beta-carbonic anhydrases from Mycobacterium tuberculosis, suggesting potential for developing new antimycobacterial agents with a unique mechanism of action (Güzel et al., 2009).

Inhibition of Fungal Pathogens

Indole-5-sulfonamides, structurally related to this compound, are strong inhibitors of beta-carbonic anhydrases from pathogenic fungi such as Cryptococcus neoformans and Candida albicans, offering avenues for antifungal drug development (Güzel et al., 2010).

Chemical Synthesis and Properties

Chemical Synthesis of Derivatives

Research has been conducted on the synthesis of derivatives like N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(amides), which are potentially biologically active compounds (Avdeenko et al., 2020).

Exploration of Physicochemical Properties

Studies have explored the physicochemical properties of sulfonyl-phenyl-indole analogs, which include compounds related to this compound, for their potential as COX-2 enzyme inhibitors (Gupta et al., 2008).

Cancer Research

Pro-Apoptotic Activity in Cancer Treatment

Indapamide derivatives, including those related to this compound, have been synthesized and evaluated for their proapoptotic activity against melanoma cell lines, demonstrating anticancer properties (Yılmaz et al., 2015).

Inhibition of Microtubule Assembly in Cancer Cells

Certain indole sulfonamides inhibit microtubule assembly dynamics, effectively blocking cancer cell proliferation and inducing apoptosis, making them potential candidates for cancer treatment (Mohan et al., 2006).

Zukünftige Richtungen

Indole derivatives, including “2-methyl-2,3-dihydro-1H-indole-1-sulfonamide”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The development of new useful derivatives that can bind with high affinity to multiple receptors is a promising area of research .

Wirkmechanismus

Target of Action

The primary targets of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are important types of molecules and natural products used for the treatment of various disorders in the human body .

Mode of Action

The specific mode of action of This compound Indole derivatives, in general, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

The exact biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

The molecular and cellular effects of This compound Indole derivatives have been reported to show various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biochemische Analyse

Biochemical Properties

2-methyl-2,3-dihydro-1H-indole-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or forming complexes with proteins, thereby influencing their activity and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can alter metabolic processes by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other biomolecules. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, including alterations in cell growth, differentiation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as promoting cell growth and enhancing metabolic activity. At higher doses, it can become toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, this compound can affect the levels of certain metabolites by modulating the activity of key metabolic enzymes. These interactions can lead to changes in the metabolic profile of cells and tissues, impacting their function and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes through specific transporters or by passive diffusion. Once inside the cell, it may bind to certain proteins or organelles, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and metabolism .

Eigenschaften

IUPAC Name |

2-methyl-2,3-dihydroindole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-7-6-8-4-2-3-5-9(8)11(7)14(10,12)13/h2-5,7H,6H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTSLZCSQOSTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

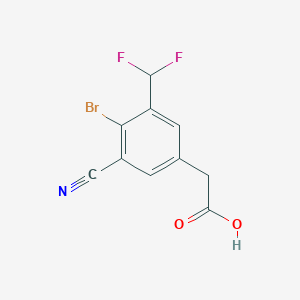

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

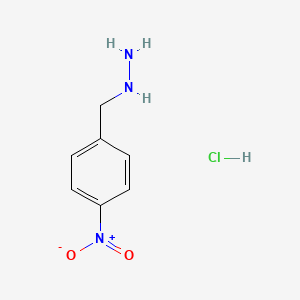

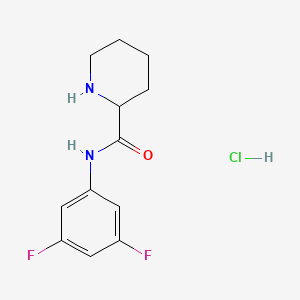

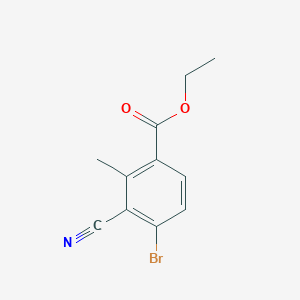

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1417197.png)

![Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-](/img/structure/B1417203.png)